N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid)
Description
The compound N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid) features a phthalazin-1-amine core substituted with a 4-methylphenyl group at position 4 and a dimethylaminopropyl chain at the N-position, forming a bis-oxalate salt. This salt formulation likely enhances solubility compared to the free base. The dimethylaminopropyl group may improve bioavailability by increasing water solubility, while the 4-methylphenyl substituent could influence target binding via hydrophobic interactions.
Properties
IUPAC Name |
N',N'-dimethyl-N-[4-(4-methylphenyl)phthalazin-1-yl]propane-1,3-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4.2C2H2O4/c1-15-9-11-16(12-10-15)19-17-7-4-5-8-18(17)20(23-22-19)21-13-6-14-24(2)3;2*3-1(4)2(5)6/h4-5,7-12H,6,13-14H2,1-3H3,(H,21,23);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIPVMIURWFQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in Phthalazine-Based Anticancer Research
Compounds such as N-(4-chlorophenyl)-4-(3-substitutedphenylamino)methyl)phthalazin-1-amines (e.g., 16a-d) share the phthalazin-1-amine core but differ in substituents. For example:
- 16a : Substituted with aniline.
- 16b : Substituted with m-chloroaniline.
- 16c : Substituted with m-toluidine.
- 16d : Substituted with m-anisidine.
Key Differences :
- The dimethylaminopropyl chain in the target compound may confer superior solubility compared to the methylene-linked aryl groups in 16a-d .
Table 1: Substituent Effects in Phthalazin-1-amine Derivatives
Phthalazinone Derivatives in Toxin Research
The compound 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-1,2-dihydrophthalazin-1-one (T3D1463) shares a phthalazinone core but differs in substitution:
- Chlorobenzyl group : Introduces steric bulk and lipophilicity.
- Hexahydroazepin substituent: A seven-membered ring that may enhance conformational flexibility compared to the dimethylaminopropyl chain.
Key Differences :
- Phthalazinone (ketone) vs. phthalazin-1-amine (amine) cores: The former may exhibit different hydrogen-bonding capabilities.
- The target compound’s bis-oxalate salt is absent in T3D1463, suggesting divergent pharmacokinetic profiles .
Perfluorinated Sulfonamides with Dimethylaminopropyl Groups
Compounds like N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide (Pharos Project) share the dimethylaminopropyl group but feature perfluorinated sulfonamide backbones.
Key Differences :
- Application : Sulfonamides are often used as surfactants or industrial chemicals, whereas phthalazin-amines are typically drug candidates.
- Physicochemical Properties : Perfluorinated chains confer extreme hydrophobicity, contrasting with the hydrophilic bis-oxalate salt in the target compound .
Triazine and Pyrrolidine Derivatives
Compounds like N-{4-[(4-dimethylaminophenyl)imino]...pyrrolidine-1-yl}butyramide () feature triazine cores with multiple dimethylaminophenyl and pyrrolidine groups.
Key Differences :
- Solubility : Multiple aromatic systems may reduce solubility compared to the target compound’s single phthalazine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
